molecular formula C11H8BrN5O B447985 1H-1,2,3-BENZOTRIAZOL-1-YL(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE

1H-1,2,3-BENZOTRIAZOL-1-YL(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE

Katalognummer: B447985
Molekulargewicht: 306.12g/mol
InChI-Schlüssel: UPVUUEZCZAEXTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-1,2,3-BENZOTRIAZOL-1-YL(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE is a compound that combines the structural features of benzotriazole and pyrazole

Vorbereitungsmethoden

The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE typically involves the reaction of 1H-benzotriazole with 4-bromo-1-methyl-1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

1H-1,2,3-BENZOTRIAZOL-1-YL(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrazole ring .

Wissenschaftliche Forschungsanwendungen

1H-1,2,3-BENZOTRIAZOL-1-YL(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, forming coordination complexes with metal ions. This interaction can inhibit the activity of metalloenzymes or disrupt metal-dependent biological processes .

The pyrazole ring may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1H-1,2,3-BENZOTRIAZOL-1-YL(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its individual components .

Eigenschaften

Molekularformel

C11H8BrN5O

Molekulargewicht

306.12g/mol

IUPAC-Name

benzotriazol-1-yl-(4-bromo-1-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C11H8BrN5O/c1-16-6-7(12)10(14-16)11(18)17-9-5-3-2-4-8(9)13-15-17/h2-6H,1H3

InChI-Schlüssel

UPVUUEZCZAEXTB-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)N2C3=CC=CC=C3N=N2)Br

Kanonische SMILES

CN1C=C(C(=N1)C(=O)N2C3=CC=CC=C3N=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.